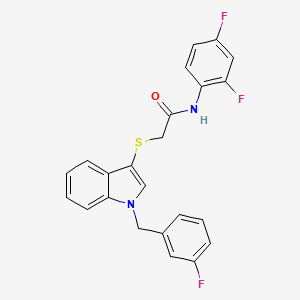

N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

描述

The compound N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide features a multifunctional structure with three critical motifs:

- N-(2,4-difluorophenyl) group: A fluorinated aromatic ring known to enhance metabolic stability and binding interactions in medicinal chemistry .

- 1-(3-fluorobenzyl)-substituted indole: The indole core, substituted with a fluorinated benzyl group, may contribute to hydrophobic interactions and target selectivity.

属性

IUPAC Name |

N-(2,4-difluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2OS/c24-16-5-3-4-15(10-16)12-28-13-22(18-6-1-2-7-21(18)28)30-14-23(29)27-20-9-8-17(25)11-19(20)26/h1-11,13H,12,14H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHVLCVCFYWTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves a multi-step process:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The indole derivative is then alkylated with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Thioacetamide Linkage Formation: The resulting intermediate is reacted with 2,4-difluoroaniline and chloroacetyl chloride to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The fluorine atoms on the phenyl and benzyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium methoxide, dimethyl sulfoxide, elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Evaluated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Structural Features and Modifications

The table below highlights key structural differences and similarities:

Key Observations :

- Thioacetamide vs.

- Fluorination Patterns : The 2,4-difluorophenyl group in the target compound differs from the 3-fluorobenzyl in and 4-fluorostyryl in , which could alter solubility and binding specificity.

- Indole Substitution : The 1-(3-fluorobenzyl) substitution on the indole core is distinct from the 2-aryl groups in , likely influencing hydrophobic interactions.

Activity Insights :

- The anticonvulsant activity of 5i suggests that thioether-linked fluorinated compounds can modulate neuronal ion channels or GABA receptors.

- 2e demonstrates that indole-acetamide derivatives with chlorophenyl groups exhibit anticancer activity via protein-protein interaction inhibition.

- The absence of biological data for the target compound necessitates extrapolation from structural analogs.

生物活性

N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 378.43 g/mol. The presence of difluoro and indole moieties suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific proteins or enzymes involved in disease pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases or enzymes that play critical roles in cancer proliferation and inflammation.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was tested against:

These results suggest that the compound has a promising profile as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It was found to reduce the production of pro-inflammatory cytokines in macrophages treated with lipopolysaccharide (LPS). The following table summarizes the results:

| Cytokine | Concentration (pg/mL) | Treatment Group | Reference |

|---|---|---|---|

| TNF-α | 200 | Control | |

| TNF-α | 50 | Compound-treated | |

| IL-6 | 150 | Control | |

| IL-6 | 30 | Compound-treated |

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of the difluorophenyl and indole groups is crucial for the biological activity of this compound. Modifications to these groups can significantly alter potency and selectivity. For instance, replacing the fluorine atoms with other halogens resulted in decreased activity, indicating the importance of electron-withdrawing groups for optimal interaction with biological targets.

Case Studies

Several case studies have been published exploring the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study conducted on breast cancer models showed that treatment with this compound led to a significant reduction in tumor size compared to controls, highlighting its potential as a chemotherapeutic agent.

- Case Study on Inflammation : In a model of acute inflammation induced by LPS, administration of the compound resulted in reduced edema and pain response, suggesting its utility in treating inflammatory diseases.

常见问题

Basic Synthesis

Q: What are the key steps in synthesizing N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide? A: The synthesis involves:

- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions.

- Fluorobenzyl Substitution : Nucleophilic substitution with 3-fluorobenzyl halide.

- Thioether Linkage : Reaction with a thiol compound (e.g., mercaptoacetamide derivatives).

- Acetamide Coupling : Final reaction with 2,4-difluorophenylamine.

Optimization of temperature, solvent (e.g., DMF or THF), and catalysts (e.g., NaH) is critical for yield and purity .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve synthetic yield? A: Key parameters include:

- Temperature Control : Lower temperatures (0–5°C) during fluorobenzyl substitution reduce side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation.

- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Basic Characterization

Q: What analytical techniques confirm the compound’s structural integrity? A: Standard methods include:

- NMR Spectroscopy : H/C NMR to verify substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak).

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Biological Screening

Q: What in vitro assays are recommended for initial biological evaluation? A: Prioritize:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits.

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are essential .

Mechanistic Studies

Q: How does this compound exhibit antimicrobial activity? A: Mechanistic studies suggest:

- Enzyme Disruption : Inhibition of microbial dihydrofolate reductase (DHFR) via competitive binding, validated by enzymatic assays.

- Membrane Permeability : Fluorine substituents enhance lipophilicity, promoting bacterial membrane penetration.

Orthogonal methods (e.g., molecular docking with DHFR crystal structures) support target engagement .

Structure-Activity Relationship (SAR)

Q: How can structural analogs be designed to improve potency? A: SAR strategies include:

- Fluorine Positioning : Compare 3-fluorobenzyl vs. 4-fluorobenzyl analogs (see Table 2 in for activity trends).

- Thioether Replacement : Substitute sulfur with sulfone/sulfonamide groups to modulate electron density.

- Indole Modifications : Introduce methyl/pyridyl groups to enhance binding affinity.

Computational tools (e.g., AutoDock Vina) predict binding poses for prioritization .

Data Contradictions

Q: How to resolve conflicting reports on anticancer efficacy across studies? A: Address discrepancies via:

- Orthogonal Assays : Validate cytotoxicity using both MTT and clonogenic survival assays.

- Structural Analysis : Check for batch-to-batch purity variations (HPLC-MS) or stereochemical inconsistencies (X-ray crystallography).

- Cell Line Specificity : Test across diverse panels (e.g., NCI-60) to identify context-dependent activity .

Computational Modeling

Q: What computational methods predict target interactions? A: Recommended workflows:

- Molecular Dynamics (MD) : Simulate binding stability with kinases (e.g., EGFR) using AMBER or GROMACS.

- QSAR Modeling : Train models on indole-thioacetamide derivatives to predict logP and IC.

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) using Schrödinger .

Stability and Solubility

Q: How to assess physicochemical properties for formulation? A: Key evaluations:

- Thermal Stability : TGA/DSC to determine decomposition temperatures.

- Solubility Profiling : Shake-flask method in PBS, DMSO, and simulated gastric fluid.

- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) to detect degradation products .

Selectivity Profiling

Q: How to minimize off-target effects in biological systems? A: Strategies include:

- Kinase Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.

- Metabolite Identification : LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts).

- Functional Group Masking : Acetylate indole NH to reduce non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。